rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride
CAS No.: 2703392-34-9
Cat. No.: VC11634679
Molecular Formula: C5H12Cl2F2N2
Molecular Weight: 209.06 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703392-34-9 |
|---|---|
| Molecular Formula | C5H12Cl2F2N2 |
| Molecular Weight | 209.06 g/mol |
| IUPAC Name | (1S,2R)-4,4-difluorocyclopentane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;; |
| Standard InChI Key | LCOMTVCWQWEOGC-NDXJVULZSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CC1(F)F)N)N.Cl.Cl |
| Canonical SMILES | C1C(C(CC1(F)F)N)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring with cis-configured amine groups at the 1- and 2-positions and two fluorine atoms at the 4-position, forming a gem-difluoro motif. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for laboratory handling. The stereochemistry is defined by the (1R,2S) configuration, though the "rac-" prefix indicates a racemic mixture of enantiomers.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2703392-34-9 |
| Molecular Formula | C₅H₁₂Cl₂F₂N₂ |
| Molecular Weight | 209.06 g/mol |
| IUPAC Name | (1S,2R)-4,4-difluorocyclopentane-1,2-diamine; dihydrochloride |
| Purity | 95% |
| SMILES (Isomeric) | C1C@HN.Cl.Cl |
| InChI Key | LCOMTVCWQWEOGC-NDXJVULZSA-N |
The fluorine atoms inductively withdraw electron density, polarizing the cyclopentane ring and influencing the basicity of the amine groups. This electronic modulation is pivotal in coordination chemistry, where the compound may act as a ligand for transition metals.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride likely involves a multi-step sequence starting from cyclopentene precursors. A plausible pathway includes:
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Difluorination: Electrophilic fluorination of cyclopentene derivatives using reagents like Selectfluor® to introduce the gem-difluoro motif.
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Diamine Formation: Ring-opening of an epoxide or aziridine intermediate with ammonia or amines under controlled conditions.
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Resolution and Salt Formation: Precipitation of the racemic mixture as the dihydrochloride salt via treatment with hydrochloric acid.
A analogous synthesis for (1R,2R)-cyclohexane-1,2-diamine involves refluxing diamines with aldehydes in ethanol, followed by reduction with NaBH₄ . This method could be adapted for the cyclopentane analog by adjusting ring strain and steric effects.
Optimization Challenges
The gem-difluoro group imposes synthetic challenges due to its strong electron-withdrawing effects, which can deactivate the ring toward nucleophilic attacks. Kinetic studies of similar systems suggest that reaction temperatures above 80°C and polar aprotic solvents (e.g., DMF) are required to achieve reasonable yields .
Chemical Reactivity and Functionalization
Amine Group Reactivity
The primary amine groups participate in classic reactions:
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Schiff Base Formation: Condensation with carbonyl compounds to form imines, useful in ligand design .
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Metal Coordination: Binding to transition metals (e.g., Cu²⁺, Ni²⁺) to create catalysts for asymmetric transformations.
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Acylation: Protection with Boc or Fmoc groups in peptide synthesis.
Fluorine-Specific Transformations
The C-F bonds are generally inert under mild conditions but can undergo defluorination under strong reducing agents (e.g., LiAlH₄) or radical-mediated processes. The gem-difluoro motif enhances hydrolytic stability compared to non-fluorinated analogs, as evidenced by accelerated shelf-life studies .
Applications in Research and Industry
Pharmaceutical Intermediates
Chiral diamines are pivotal in synthesizing protease inhibitors and kinase modulators. The fluorine atoms may improve metabolic stability and membrane permeability, though specific bioactivity data for this compound remain undisclosed.
Ligand Design
In asymmetric catalysis, diamines coordinate metals to form chiral environments. For example, (1R,2R)-cyclohexane-1,2-diamine derivatives are employed in Jacobsen epoxidation . The cyclopentane analog’s smaller ring size could alter enantioselectivity in Diels-Alder or Henry reactions.
Table 2: Comparison with Related Diamines
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